molecular formula C22H24ClN3O B2369033 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one CAS No. 847397-39-1

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2369033
CAS No.: 847397-39-1
M. Wt: 381.9
InChI Key: VCRCZAIZHXPIOG-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one is a synthetic organic compound It is characterized by its complex structure, which includes a benzimidazole ring, a pyrrolidinone ring, and a chloromethylphenyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring can be alkylated using butyl halides in the presence of a base.

    Formation of the pyrrolidinone ring: This can be synthesized by reacting an appropriate amine with a γ-lactone or by cyclization of a suitable precursor.

    Coupling reactions: The final step involves coupling the benzimidazole and pyrrolidinone intermediates with the chloromethylphenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.

    Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the pyrrolidinone ring.

    Substitution: Substituted derivatives at the chloromethyl group.

Mechanism of Action

The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1-butyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the chloromethyl group.

    4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both the chloromethyl and butyl groups in 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-3-4-11-25-20-8-6-5-7-19(20)24-22(25)16-12-21(27)26(14-16)17-10-9-15(2)18(23)13-17/h5-10,13,16H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRCZAIZHXPIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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